Folate sodium - 29704-76-5

Folate sodium

Catalog Number: EVT-1785498
CAS Number: 29704-76-5
Molecular Formula: C19H17N7Na2O6
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pemetrexed is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of non-small cell lung cancer and malignant mesothelioma. Pemetrexed therapy has been associated with moderate rates of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Pralatrexate is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of peripheral T cell lymphomas. Pralatrexate has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Source

Folate sodium is synthesized from folic acid, which can be obtained through both natural and synthetic means. Naturally, it is found in leafy green vegetables, legumes, nuts, and fortified foods. The synthetic production of folate sodium involves chemical processes that convert folic acid into its sodium salt form, enhancing its solubility and stability.

Classification

Folate sodium falls under the category of vitamins and is classified as a water-soluble vitamin. It is also categorized as a coenzyme involved in various metabolic pathways, particularly those related to amino acids and nucleic acids.

Synthesis Analysis

Methods

The synthesis of folate sodium typically involves several chemical reactions that transform precursor compounds into folic acid, which is then converted into the sodium salt form. Various methods have been developed to enhance yield and purity while minimizing environmental impact.

  1. Reductive Amination: This method links 2-acetylamino-4-hydroxy-6-formylpteridine with p-aminobenzoyl-L-glutamic acid using reductive amination techniques. This approach allows for the incorporation of stable isotopes for bioavailability studies .
  2. Diimine Intermediate Method: A novel process utilizes diimines formed by reacting 2-substituted malondialdehyde with p-aminobenzoyl-L-glutamic acid. The diimine is then reacted with triaminopyrimidinone in an aqueous medium to produce folic acid with high yield and purity .
  3. One-Pot Synthesis: This method combines the formation of diimines with the subsequent reaction to create folic acid in a single step, streamlining the process and reducing waste .

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and minimize byproducts. For example, maintaining a pH between 5 to 7 during certain reactions has been shown to optimize product formation .

Molecular Structure Analysis

Structure

Folate sodium has a complex molecular structure characterized by a pteridine ring system linked to para-aminobenzoic acid and glutamic acid residues. The molecular formula of folate sodium is C19H19N7NaO6, with a molecular weight of approximately 441.44 g/mol.

Data

  • Molecular Weight: 441.44 g/mol
  • Chemical Formula: C19H19N7NaO6
  • Structural Features: The structure includes a pteridine ring (a bicyclic compound), a para-aminobenzoic acid moiety, and a glutamic acid residue.
Chemical Reactions Analysis

Reactions

Folate sodium can undergo various chemical reactions that are crucial for its biological activity:

  1. Reduction Reactions: Folate can be reduced to tetrahydrofolate by dihydrofolate reductase, which is essential for its active form in cellular metabolism.
  2. Conjugation Reactions: Folate can participate in conjugation reactions with amino acids or other biomolecules, facilitating one-carbon transfer processes crucial for nucleotide synthesis.

Technical Details

These reactions typically require specific enzymes or co-factors and occur under physiological conditions within cells.

Mechanism of Action

Process

Folate sodium acts primarily as a coenzyme in one-carbon metabolism. It participates in the transfer of one-carbon units in various biochemical pathways:

  1. DNA Synthesis: Folate derivatives are essential for synthesizing purines and pyrimidines, which are building blocks of DNA.
  2. Amino Acid Metabolism: Folate plays a role in converting homocysteine to methionine, an important amino acid involved in numerous metabolic processes.

Data

The conversion of homocysteine to methionine requires methylcobalamin (vitamin B12) as a cofactor alongside folate derivatives .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Folate sodium is highly soluble in water due to its ionic nature.
  • Stability: It exhibits stability under acidic conditions but can degrade when exposed to light or heat.

Chemical Properties

  • pH Sensitivity: The stability and solubility of folate sodium can vary significantly with pH levels.
  • Reactivity: Folate sodium can react with various nucleophiles due to the presence of functional groups such as amines.

Relevant analyses indicate that proper storage conditions (cool, dark environments) are crucial for maintaining its efficacy .

Applications

Scientific Uses

Folate sodium has several significant applications:

  1. Nutritional Supplements: Widely used in dietary supplements to prevent deficiencies associated with inadequate dietary intake.
  2. Food Fortification: Added to cereals and other food products to enhance nutritional value.
  3. Research Applications: Utilized in studies investigating metabolic pathways involving one-carbon transfers; isotopically labeled forms are used for tracing studies in nutrition research.

Folate sodium's role extends beyond basic nutrition; it is critical in clinical settings for preventing neural tube defects during pregnancy and managing certain medical conditions related to folate deficiency .

Biochemical Synthesis and Metabolic Integration

Enzymatic Pathways for Folate Sodium Biosynthesis

Folate sodium biosynthesis involves conserved enzymatic pathways across microorganisms and higher eukaryotes, with distinct prokaryotic-specific features. The core pathway comprises pterin and p-aminobenzoate (pABA) branches, converging to form dihydropteroate. GTP cyclohydrolase I (GCHI), encoded by folE, initiates pterin synthesis by converting GTP to dihydroneopterin triphosphate. In approximately 20% of folate-synthesizing bacteria, an alternative GTP cyclohydrolase IB (FolE2) performs this initial step [9]. The pABA branch derives from chorismate in the shikimate pathway, culminating in the attachment of glutamate residues by folylpolyglutamate synthetase (FPGS).

Table 1: Core Enzymes in Folate Sodium Biosynthesis

EnzymeGeneFunctionOrganism Specificity
GTP Cyclohydrolase IfolEConverts GTP to H₂-neopterin triphosphateMost bacteria
GTP Cyclohydrolase IBfolE2Alternative GTP conversion enzyme20% of bacteria
Dihydropteroate synthasefolPCondenses pABA with 6-hydroxymethyl-7,8-dihydropterinUniversal
Dihydrofolate synthasefolCAdds glutamate moietyUniversal
Folylpolyglutamate synthetaseFPGSAdds polyglutamate tailUniversal

Metabolic engineering studies in Lactococcus lactis demonstrate that overexpression of folKE (a bifunctional folE-folK fusion) increases total folate production 3-fold and extracellular secretion 10-fold [8]. Similarly, deletion of folP in Lactiplantibacillus plantarum reduces folate output to 74% of wild-type levels, confirming its essential role [9]. Unlike mammals, prokaryotes possess a complete de novo pathway, making their enzymatic machinery a target for antimicrobial agents that exploit this divergence [1].

Role in One-Carbon Metabolism and Methylation Cycles

Folate sodium functions as a critical cofactor in one-carbon (1C) metabolism, shuttling activated 1C units (−CH₃, −CH₂−, −CHO) for biosynthetic reactions. Its sodium salt enhances solubility, facilitating intracellular delivery of the folate moiety. Folate coenzymes exist as three principal 1C derivatives:

  • 5,10-Methylene-THF: Utilized by thymidylate synthase (TYMS) for dTMP synthesis and by serine hydroxymethyltransferase (SHMT) for serine/glycine interconversion [4].
  • 10-Formyl-THF: Essential for purine ring biosynthesis (C2 and C8 positions) and mitochondrial tRNA formylation [4] [10].
  • 5-Methyl-THF: Serves as methyl donor for homocysteine remethylation to methionine, catalyzed by vitamin B₁₂-dependent methionine synthase (MTR) [6].

Table 2: Metabolic Fates of Folate-Activated One-Carbon Units

Folate DerivativePrimary Metabolic RoleKey EnzymesBiosynthetic Output
5,10-Methylene-THFPyrimidine synthesisThymidylate synthase (TYMS)dTMP (DNA precursor)
10-Formyl-THFPurine biosynthesisPhosphoribosylglycinamide formyltransferaseInosine monophosphate (IMP)
5-Methyl-THFMethyl group transferMethionine synthase (MTR)Methionine, SAM

The methylation cycle critically depends on folate sodium-derived 5-methyl-THF. Methionine regeneration produces S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications (DNA/histone methylation) [4]. Neuroblastoma studies reveal that 10-formyltetrahydrofolate dehydrogenase (FDH) regulates 1C pool distribution: Low FDH increases formyl-THF/THF ratios 10-fold, while high FDH depletes 5-methyl-THF and SAM by diverting folates toward THF production [10]. This highlights folate sodium’s role in balancing methylation capacity and nucleotide synthesis.

Interaction with Dihydrofolate Reductase (DHFR) and Tetrahydrofolate (THF) Conversion

Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a pivotal step in folate activation. Folate sodium serves as both a substrate precursor and regulator of this reaction. DHFR operates via a stepwise mechanism:

  • Protonation: Asp27 protonates N5 of DHF, facilitated by a water molecule accessing the active site via the Met20 loop [5].
  • Hydride transfer: NADPH donates a hydride ion to C6 of the pteridine ring, forming THF [5].
  • Conformational changes: The Met20 loop transitions from an "open" state (substrate binding) to "occluded" state (product release), with THF dissociation being rate-limiting [5].

Comparative genomics identifies DHFR and TYMS as an evolutionarily coupled unit. In E. coli, CRISPRi-mediated repression of TYMS exacerbates DHFR inhibitor toxicity by causing dihydrofolate accumulation, confirming metabolic channeling between these enzymes [3]. DHFR exists in two structural classes:

  • Chromosomal DHFR: Found in most bacteria and eukaryotes, with a conserved β-sheet core (e.g., human DHFR at chr5q14.1) [5].
  • R67 DHFR: A plasmid-encoded homotetramer in resistant bacteria, lacking sequence homology to chromosomal DHFR. It exhibits positive cooperativity for DHF binding but lower catalytic efficiency [5].

Antifolates like trimethoprim inhibit bacterial DHFR by mimicking the pteridine transition state, exploiting active site variations absent in mammalian enzymes [1]. Folate sodium supplementation can bypass DHFR inhibition by providing reduced folates, underscoring its therapeutic relevance.

Polyglutamylation Dynamics and Cellular Retention Mechanisms

Polyglutamylation is the ATP-dependent addition of 2–10 glutamate residues to folate’s γ-carboxyl group, catalyzed by folylpolyglutamate synthetase (FPGS). This modification critically regulates folate sodium’s bioavailability and subcellular compartmentalization:

Table 3: Functional Consequences of Folate Polyglutamylation

Glutamate Chain LengthCellular ImpactMechanistic Basis
1–3 residuesMembrane transportRecognized by reduced folate carrier (RFC)
≥4 residuesIntracellular retentionNegates membrane permeability; "traps" folate
5–8 residuesEnhanced enzyme cofactor affinityIncreases binding to 1C-metabolizing enzymes (e.g., TYMS)
>8 residuesMitochondrial sequestrationFPGS isoforms in organelles add long-chain tails

Liquid chromatography-mass spectrometry (LC-MS) analyses reveal that E. coli folate polyglutamates range from 1 to 10 glutamates, predominantly forming doubly charged ions during ionization [2]. Polyglutamylation increases cellular retention by 10-fold: Negatively charged glutamate chains prevent efflux through anion-impermeable membranes. FPGS knockout studies in L. plantarum reduce intracellular folate pools by 68%, confirming its role in retention [9].

The proton-coupled folate transporter (PCFT) and reduced folate carrier (RFC) mediate folate sodium uptake, but only monoglutamyl forms are transported. Intracellular polyglutamylation by FPGS thus acts as a metabolic trap, with γ-glutamyl hydrolase (GGH) reversing this process for folate salvage [6] [7]. In neurons, impaired polyglutamylation decreases SAM production by 40%, linking this modification to methylation-dependent neurotransmission [7].

Compounds Mentioned in Article

  • Folate sodium
  • Dihydrofolate (DHF)
  • Tetrahydrofolate (THF)
  • 5,10-Methylene-THF
  • 10-Formyl-THF
  • 5-Methyl-THF
  • S-adenosylmethionine (SAM)
  • Dihydrofolate reductase (DHFR)
  • Folylpolyglutamate synthetase (FPGS)
  • γ-Glutamyl hydrolase (GGH)

Properties

CAS Number

29704-76-5

Product Name

Folate sodium

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C19H17N7Na2O6

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

SWIRFWUEJODNRG-LTCKWSDVSA-L

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

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